5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol is an organic compound characterized by a cyclohexadiene ring substituted with a methoxymethoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol typically involves the protection of hydroxyl groups followed by the introduction of the methoxymethoxy group. One common method involves the reaction of cyclohexa-1,5-diene-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form cyclohexanol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide.
Major Products Formed
Oxidation: Formation of cyclohexadienone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexadiene derivatives.
Scientific Research Applications
5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethoxy group enhances its solubility and reactivity compared to similar compounds. Additionally, its structural features make it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
771438-40-5 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-(methoxymethoxy)cyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C8H12O3/c1-10-6-11-8-4-2-3-7(9)5-8/h3,5,9H,2,4,6H2,1H3 |
InChI Key |
KIVUXDJIBRSCCU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.